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molecular formula C13H23BO3Si B8644682 [3-({[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]boronic acid CAS No. 1177558-51-8

[3-({[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]boronic acid

Cat. No. B8644682
M. Wt: 266.22 g/mol
InChI Key: NXSSXOJYFOWWIY-UHFFFAOYSA-N
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Patent
US08067408B2

Procedure details

To the solution of {[(3-bromophenyl)methyl]oxy}(dimethyl)silane-2,2-dimethylpropane (1:1) (100.0 g, 331.9 mmol) in THF (500 mL), which was cooled to −78° C., n-BuLi (132.7 mL, 331.9 mmol) was added dropwise. The mixture was stirred for 1 h at −78° C., then B(OBu)3 (107.5 mL, 398.2 mmol) was added one portion. The reaction mixture was warmed to room temperature, and stirred over night. After cooled to 0° C., 5% H3PO4 was added to pH=4-5, the mixture was stirred 0.5 h, then was filtered. After removing THF, the residue was extracted with Et2O (200 mL×2), and the organic layer was dried over Na2SO4. After removing the solvent, the residue was added to water, and white solid was precipitated which was dried in vacuo. 65.7 g of [3-({[(1,1-dimethylethyl)-(dimethyl)silyl]oxy}methyl)phenyl]boronic acid was obtained (Yield: 74.5%). 1H NMR (400 MHz, CDCl3): δ 0.14 (s, 6 H), 0.98 (s 9 H), 4.88 (s, 2 H), 7.49-7.59 (m, 2 H), 8.14 (d, J=7.6 Hz, 1 H), 8.19 (s, 1 H).
Name
{[(3-bromophenyl)methyl]oxy}(dimethyl)silane 2,2-dimethylpropane
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
132.7 mL
Type
reactant
Reaction Step Two
Quantity
107.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][O:9][SiH:10]([CH3:12])[CH3:11])[CH:5]=[CH:6][CH:7]=1.C[C:14]([CH3:17])([CH3:16])[CH3:15].[Li]CCCC.[B:23](OCCCC)([O:29]CCCC)[O:24]CCCC.OP(O)(O)=O>C1COCC1>[CH3:15][C:14]([Si:10]([CH3:12])([CH3:11])[O:9][CH2:8][C:4]1[CH:3]=[C:2]([B:23]([OH:29])[OH:24])[CH:7]=[CH:6][CH:5]=1)([CH3:17])[CH3:16] |f:0.1|

Inputs

Step One
Name
{[(3-bromophenyl)methyl]oxy}(dimethyl)silane 2,2-dimethylpropane
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CO[SiH](C)C.CC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
132.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
107.5 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred over night
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
After removing THF
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with Et2O (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent
ADDITION
Type
ADDITION
Details
the residue was added to water, and white solid
CUSTOM
Type
CUSTOM
Details
was precipitated which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)[Si](OCC=1C=C(C=CC1)B(O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 65.7 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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